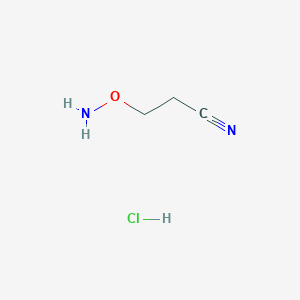

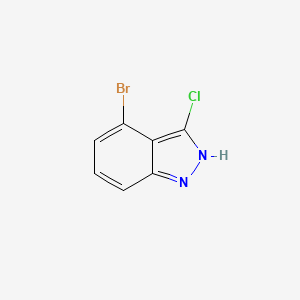

![molecular formula C7H6BrN3 B1292653 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1000340-72-6](/img/structure/B1292653.png)

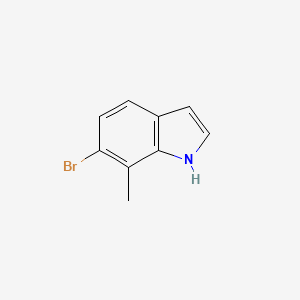

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Bromo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 143468-13-7 . It has a molecular weight of 197.03 and its IUPAC name is 6-bromo-1H-pyrrolo[2,3-b]pyridine .

Synthesis Analysis

There are several synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed, screened computationally, and synthesized .Molecular Structure Analysis

The molecular structure of “6-Bromo-1H-pyrrolo[2,3-b]pyridine” can be represented by the linear formula C7H5BrN2 . The InChI code for this compound is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H, (H,9,10) .Physical And Chemical Properties Analysis

“6-Bromo-1H-pyrrolo[2,3-b]pyridine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics: FGFR Inhibition

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is crucial in cancer therapy. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, including breast, lung, and prostate cancers. Compounds derived from this molecule have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Synthesis of FGFR Inhibitors

The compound serves as a starting material for synthesizing a range of FGFR inhibitors. These inhibitors are under clinical investigation for treating various cancers, and some have already received FDA approval. The synthesis process involves reacting the compound with R-substituted aldehyde to obtain potent FGFR inhibitory activities .

Drug Development: Lead Compound Optimization

Due to its low molecular weight and potent biological activity, 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives are considered appealing lead compounds for drug development. They offer a solid foundation for subsequent optimization in the drug discovery process, particularly in developing targeted cancer therapies .

Biological Evaluation: Anti-Cancer Properties

In vitro studies have demonstrated that derivatives of this compound significantly inhibit the migration and invasion of cancer cells, such as the 4T1 breast cancer cell line. This suggests a potential application in developing treatments that prevent cancer metastasis .

Molecular Design: Structural Analogues

The structural framework of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine allows for the creation of various analogues with potential biological activities. By modifying the substituents on the pyrrolopyridine core, researchers can design new molecules with enhanced or specific biological properties .

Signal Transduction Pathway Studies

The compound and its derivatives can be used to study signal transduction pathways, such as the FGF–FGFR axis, which regulates organ development, cell proliferation, migration, angiogenesis, and other processes. Understanding these pathways can lead to new therapeutic strategies .

Pharmacological Research: Targeting FGFR-Dependent Pathways

Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to therapy. Research applications of this compound include developing pharmacological agents that target these pathways, offering new avenues for cancer treatment .

Chemical Biology: Tool Compound

As a tool compound, 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine can be used in chemical biology to dissect biological processes and pathways. It can help identify the role of FGFR in various diseases and contribute to the understanding of its biological significance .

Safety and Hazards

The compound is classified under GHS05, GHS07, and GHS09 pictograms . The hazard statements include H302-H317-H318-H411, indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Wirkmechanismus

Target of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fgfr1, 2, and 3 .

Mode of Action

It is likely that it interacts with its targets (possibly fgfr1, 2, and 3) to induce changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to inhibit kinase activity , which could potentially affect a variety of cellular signaling pathways.

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

Eigenschaften

IUPAC Name |

6-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPJXNLJOYTTKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=N2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646909 |

Source

|

| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |

CAS RN |

1000340-72-6 |

Source

|

| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

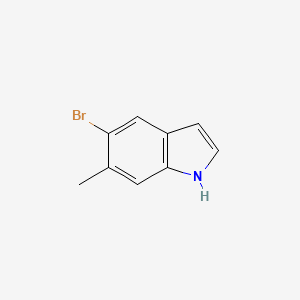

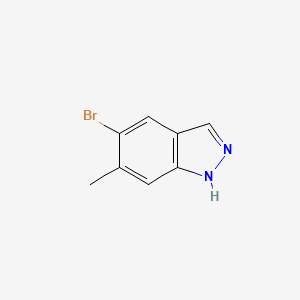

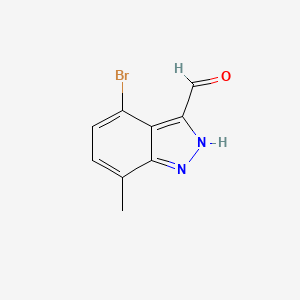

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

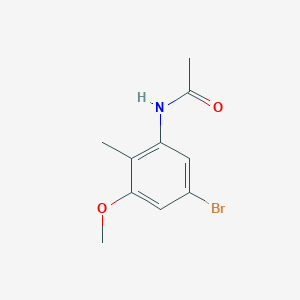

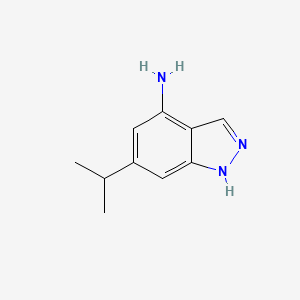

![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1292596.png)